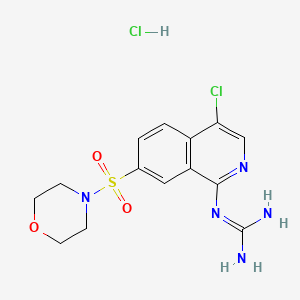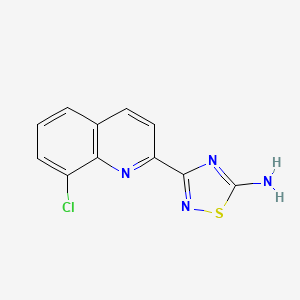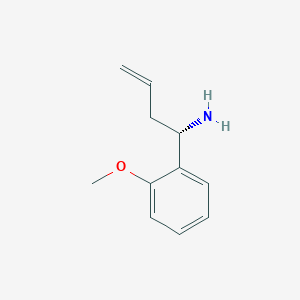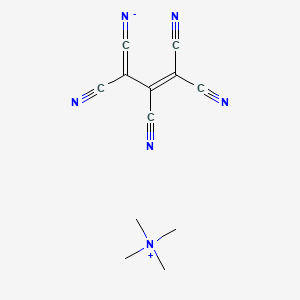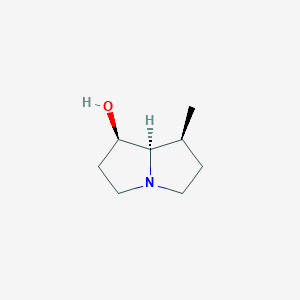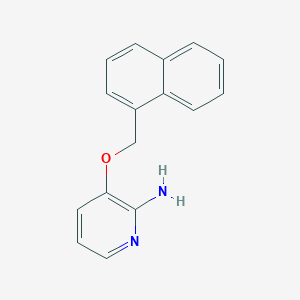
Einecs 261-918-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a piperazine ring attached to a cyclohexane ring with four hydroxyl groups and a carboxylate group. The presence of multiple functional groups makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically requires the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds with high yields and can be followed by deprotection steps to obtain the desired compound.
Industrial Production Methods
Industrial production of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl groups allows for oxidation reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carboxylate group can yield alcohols.
Aplicaciones Científicas De Investigación
Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various pathways and processes.
Comparación Con Compuestos Similares
Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Cyclohexane derivatives: Compounds with a cyclohexane ring and different functional groups can exhibit distinct reactivity and applications.
Hydroxylated carboxylates: These compounds have hydroxyl and carboxylate groups but may lack the piperazine ring, resulting in different chemical behavior.
The uniqueness of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate lies in its combination of functional groups, which provides a versatile platform for various applications in research and industry.
Propiedades
Número CAS |
59766-07-3 |
|---|---|
Fórmula molecular |
C11H22N2O6 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
piperazine;(3S,5S)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O6.C4H10N2/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;1-2-6-4-3-5-1/h3-5,8-10,13H,1-2H2,(H,11,12);5-6H,1-4H2/t3-,4-,5?,7?;/m0./s1 |
Clave InChI |
ILELYUFCZWQXGV-VAYHLERTSA-N |
SMILES isomérico |
C1CNCCN1.C1[C@@H](C([C@H](CC1(C(=O)O)O)O)O)O |
SMILES canónico |
C1CNCCN1.C1C(C(C(CC1(C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)

